
L-Valine, L-alanyl-L-glutaminylglycyl-
Vue d'ensemble
Description
EA-230 is a synthetic linear tetrapeptide derived from the “pregnancy hormone” human chorionic gonadotropin. It is known for its immunomodulatory and renoprotective properties, making it a potential therapeutic agent for conditions such as renal failure and systemic inflammatory response syndrome .
Méthodes De Préparation
EA-230 is synthesized from beta-human chorionic gonadotropin lysates. The synthetic route involves the cleavage of beta-human chorionic gonadotropin to obtain the tetrapeptide sequence. The reaction conditions typically include the use of specific enzymes and controlled pH levels to ensure the correct cleavage and formation of the tetrapeptide .
Analyse Des Réactions Chimiques
EA-230 undergoes various chemical reactions, including:
Oxidation: EA-230 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, which may alter its structure and bioactivity.
Substitution: EA-230 can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
EA-230 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: EA-230 is studied for its role in modulating the immune response and protecting renal function.
Medicine: The compound is being investigated for its potential therapeutic effects in conditions such as sepsis, acute kidney injury, and systemic inflammatory response syndrome.
Industry: EA-230 is used in the development of new immunomodulatory drugs and treatments
Mécanisme D'action
EA-230 exerts its effects by targeting specific molecular pathways. It acts as an agonist for the follicle-stimulating hormone receptor and the luteinizing hormone/choriogonadotropin receptor. By binding to these receptors, EA-230 modulates the immune response and enhances renal protection. The compound’s mechanism of action involves the regulation of cytokine production and the inhibition of inflammatory pathways .
Comparaison Avec Des Composés Similaires
EA-230 is unique compared to other similar compounds due to its specific derivation from human chorionic gonadotropin and its distinct immunomodulatory properties. Similar compounds include:
Beta-human chorionic gonadotropin: The parent compound from which EA-230 is derived.
Other synthetic peptides: Various synthetic peptides with immunomodulatory effects, such as thymosin alpha-1 and interleukin-2
EA-230 stands out due to its specific receptor targets and its potential therapeutic applications in renal protection and immune modulation.
Propriétés
Numéro CAS |
503844-09-5 |
|---|---|
Formule moléculaire |
C15H27N5O6 |
Poids moléculaire |
373.40 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H27N5O6/c1-7(2)12(15(25)26)20-11(22)6-18-14(24)9(4-5-10(17)21)19-13(23)8(3)16/h7-9,12H,4-6,16H2,1-3H3,(H2,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t8-,9-,12-/m0/s1 |
Clé InChI |
DXRXYJYFADHAPA-AUTRQRHGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
AQGV |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EA-230; NMPF-46; EA230; NMPF46; EA 230; NMPF 46; L-alanyl-L-glutaminylglycyl-L-valine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



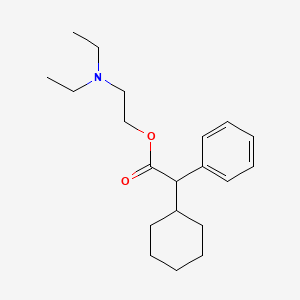
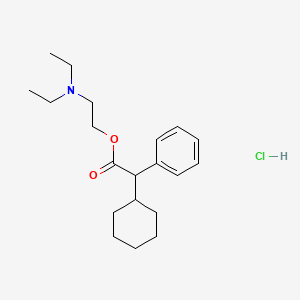

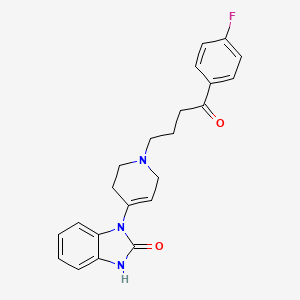
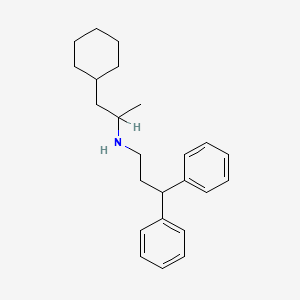


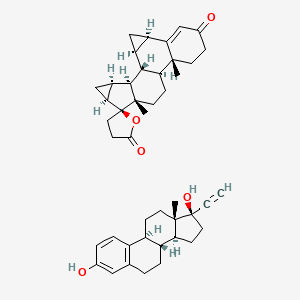
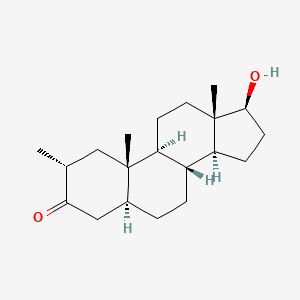

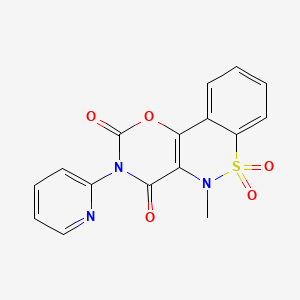
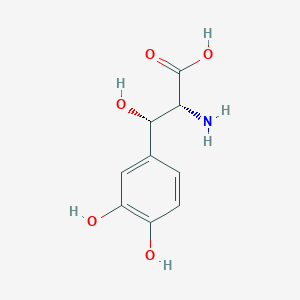
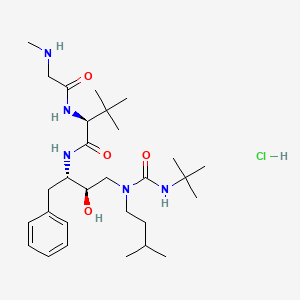
![4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B1670966.png)